molecular formula C8H6BrCl3O B14024748 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol

Cat. No.: B14024748
M. Wt: 304.4 g/mol
InChI Key: QJIVAHGXDIULEE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol is a halogenated ethanol derivative featuring a substituted phenyl ring (4-bromo-3-chloro) and two chlorine atoms on the ethanol moiety.

Properties

Molecular Formula

C8H6BrCl3O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2,2-dichloroethanol

InChI

InChI=1S/C8H6BrCl3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,7-8,13H

InChI Key

QJIVAHGXDIULEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroacetone.

    Reduction: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The meta-chloro substituent (3-position) may introduce steric hindrance, altering reactivity compared to para-substituted analogs like p,p'-FW-152 .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property This compound FW-152 2,2-Dichloroethanol
Boiling Point Not reported Not reported 146–148°C
Log P (Octanol-Water) Estimated >4.0 (highly lipophilic) 4.2–4.5 1.36
pKa ~12–14 (alcohol group) ~12–14 12.5
Solubility Low in water; soluble in organic solvents Similar Miscible in water

Key Observations :

  • The bromine and chlorine substituents drastically reduce water solubility compared to unsubstituted 2,2-dichloroethanol, favoring persistence in lipid-rich environments .

Environmental Fate and Degradation

Table 3: Environmental Persistence of Analogs

Compound Half-Life (Soil) Major Degradates Persistence Level
Dicofol 43 days FW-152, DCBP, OH-DCBP High
FW-152 >100 days Dichlorobenzophenone (DCBP), CBA Very High
Target Compound* Not reported Likely similar to FW-152 (e.g., brominated analogs) Estimated High

*Hypothetical data based on structural similarity.

Key Findings :

  • FW-152 and related dichloroethanol derivatives are resistant to microbial degradation, with half-lives exceeding 100 days in aerobic soils .
  • Bromine’s stronger C-Br bond (vs. C-Cl) may further delay degradation of the target compound .

Biological Activity

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol is a halogenated organic compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of bromine and chlorine atoms, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_{8}H6_{6}BrCl2_{2}O
  • Molecular Weight : 267.39 g/mol

The presence of halogens in its structure often correlates with increased biological activity due to their influence on molecular interactions and reactivity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant activity against a range of bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to disease processes.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a study involving human breast cancer cells (MCF-7) reported a dose-dependent reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2565
5045

These results suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

The proposed mechanism of action for the biological activities of this compound includes:

  • Interaction with Cellular Targets : The halogen atoms may enhance binding affinity to specific cellular targets, disrupting normal cellular functions.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have investigated the efficacy of this compound in different contexts:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing the compound against skin infections caused by resistant bacterial strains. Results indicated significant improvement in infection resolution compared to control groups.
  • Case Study on Cancer Treatment : A preclinical study evaluated the effects of the compound in combination with standard chemotherapeutic agents. The combination therapy exhibited enhanced efficacy and reduced side effects compared to chemotherapy alone.

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